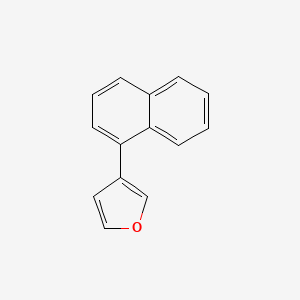

3-(NAPHTHALEN-1-YL)FURAN

Description

Structure

3D Structure

Properties

CAS No. |

560993-90-0 |

|---|---|

Molecular Formula |

C14H10O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-naphthalen-1-ylfuran |

InChI |

InChI=1S/C14H10O/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H |

InChI Key |

XFXXHKSPWRZNSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=COC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Naphthalen 1 Yl Furan and Analogous Naphthalene Furan Scaffolds

Direct Synthesis Approaches to 3-(Naphthalen-1-yl)furan

The direct construction of this compound involves the formation of the furan (B31954) ring from precursors already containing the naphthalene (B1677914) moiety or the coupling of pre-existing naphthalene and furan rings.

Precursor-Based Cyclization Strategies

Precursor-based cyclization strategies are versatile methods for synthesizing polysubstituted furans. These reactions typically involve the construction of the furan ring from acyclic starting materials that contain the 3-(naphthalen-1-yl) group. One such approach involves the reaction of Morita–Baylis–Hillman or Rauhut–Currier adducts of nitroalkenes. For instance, the synthesis of ethyl 2-(3-(naphthalen-1-yl)-4-nitro-5-phenylfuran-2-yl)acetate has been reported, demonstrating the feasibility of building the furan core with a naphthalene substituent at the 3-position. rsc.org

Another general strategy for synthesizing 3-arylfurans involves the cyclization of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride. This method, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides access to polysubstituted furan-2,4-dicarboxylates. researchgate.net By utilizing a naphthalene-based acrylate, this method could be adapted for the synthesis of this compound derivatives.

Flash vacuum thermolysis (FVT) of 3-methylidenefuran-2(3H)-ones can lead to the formation of 2-arylfurans through the cyclization of allenyl ketone intermediates. acs.org This method could potentially be applied to precursors bearing a naphthalene group.

| Precursor Type | Reagents and Conditions | Product Type | Reference |

| Rauhut–Currier adducts of nitroalkenes | K2CO3, CH3CN, reflux | Polysubstituted this compound | rsc.org |

| (E)-ethyl 3-aryl-2-cyanoacrylates | Ethyl glycinate hydrochloride, DBU, DMF, 95 °C | 5-amino-3-arylfuran-2,4-dicarboxylates | researchgate.net |

| 3-Methylidenefuran-2(3H)-ones | Flash Vacuum Thermolysis (FVT) | 2-Arylfurans | acs.org |

Cross-Coupling Reactions Involving Naphthalene and Furan Moieties

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds between two distinct molecular fragments. Palladium-catalyzed reactions such as the Suzuki and Stille couplings are widely used for the synthesis of 3-arylfurans and can be applied to the synthesis of this compound. wikipedia.orgwikipedia.org

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org For the synthesis of this compound, this could involve the reaction of a 3-halofuran with naphthalene-1-boronic acid or a 1-halonaphthalene with a 3-furanylboronic acid derivative. The reaction is typically carried out in the presence of a base and a suitable palladium catalyst and ligand system. wikipedia.orgdntb.gov.uauwindsor.ca

The Stille coupling reaction utilizes an organotin compound and an organohalide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org To synthesize this compound, a 3-(tributylstannyl)furan could be coupled with a 1-halonaphthalene, or a 1-(tributylstannyl)naphthalene could be reacted with a 3-halofuran. organic-chemistry.org

| Coupling Reaction | Naphthalene Precursor | Furan Precursor | Catalyst/Reagents | Reference |

| Suzuki Coupling | Naphthalene-1-boronic acid | 3-Halofuran | Pd catalyst, Base | wikipedia.orglibretexts.org |

| Suzuki Coupling | 1-Halonaphthalene | 3-Furanylboronic acid | Pd catalyst, Base | dntb.gov.uauwindsor.ca |

| Stille Coupling | 1-Halonaphthalene | 3-(Tributylstannyl)furan | Pd catalyst | wikipedia.orgorganic-chemistry.org |

| Stille Coupling | 1-(Tributylstannyl)naphthalene | 3-Halofuran | Pd catalyst | libretexts.org |

Strategies for Fused Naphthofuran Systems

Fused naphthofurans, where the furan and naphthalene rings share a bond, are synthesized through various intramolecular and intermolecular cyclization strategies.

Intramolecular Annulation Reactions of Naphthols

Intramolecular annulation of naphthols is a common and effective method for constructing the naphthofuran skeleton. These reactions often involve the formation of a C-C and a C-O bond to close the furan ring onto the naphthalene core.

A metal-free approach involves the oxidative radical annulation of 2-naphthols with terminal alkynes. acs.org This reaction, initiated by an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a Lewis acid, proceeds through a free-radical mechanism to yield 2-arylnaphtho[2,1-b]furans. acs.org Base-mediated annulation of 2-nitrobenzothiophenes with naphthols has also been developed for the synthesis of benzothieno[2,3-b]naphthofurans. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder) Utilizing Furan and Naphthalene Precursors

The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing complex cyclic systems. In the context of naphthofuran synthesis, this can involve the reaction of a furan derivative with a reactive naphthalene species, such as a naphthalyn. The generation of a highly reactive benzyne (B1209423) intermediate, which can be trapped by furan, has been demonstrated in the synthesis of naphthalene derivatives. nih.gov This concept can be extended to the generation of naphthalynes for reaction with furans. For instance, 6,7-dehydrobenzofuran (a benzofuranyne) has been shown to undergo highly regioselective Diels-Alder cycloadditions with 2-substituted furans. nih.gov

| Reaction Type | Diene | Dienophile | Key Features | Reference |

| Diels-Alder | Furan/Substituted Furan | Naphthalyne | Formation of bridged intermediate | nih.govnih.gov |

| Diels-Alder | 2-Substituted Furan | 6,7-Dehydrobenzofuran | High regioselectivity | nih.gov |

Transition Metal-Catalyzed Synthetic Pathways

A wide array of transition metals, particularly palladium, iron, and silver, catalyze the synthesis of naphthofuran and dihydronaphthofuran systems. rsc.org

Palladium-catalyzed reactions are particularly prevalent. For example, the palladium-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes provides access to naphtho[2,3-b]furan-4,9-diones. rsc.org Another approach involves the dearomative 1,4-difunctionalization of naphthalene derivatives, where an intramolecular Heck-type insertion generates a π-allylpalladium intermediate that can be trapped by nucleophiles. rsc.org

Iron(III)-catalyzed cascade reactions of reducing radicals have been developed for the synthesis of spiro- and polycyclic naphthodihydrofurans. researchgate.net Silver(I)-catalyzed sequential C-C/C-O bond formations between 2-naphthol (B1666908) and dienes have been used to afford 1,2-dihydronaphtho[2,1-b]furans. rsc.org

| Catalyst | Starting Materials | Product Type | Reference |

| Palladium | 2-Hydroxynaphthalene-1,4-diones, Internal alkynes | Naphtho[2,3-b]furan-4,9-diones | rsc.org |

| Palladium | N-(2-Iodophenyl)-N-methyl-1-naphthamide, Dimethyl malonate | Spirooxindoles | rsc.org |

| Iron(III) | Unsaturated imines, Alkenes | Naphthodihydrofurans | researchgate.net |

| Silver(I) | 2-Naphthol, Dienes | 1,2-Dihydronaphtho[2,1-b]furans | rsc.org |

Ring-Opening and Rearrangement Strategies Leading to Naphthofurans

The construction of the naphthofuran skeleton can be achieved through strategic ring-opening and rearrangement reactions. One notable example involves the acid-induced ring opening of 7a,14c-dihydronaphtho[2,1-b]naphtho[2',1':5,6]furo[3,2-d]furan. This process yields 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, demonstrating a practical approach to specific isomers. researchgate.net

Another strategy employs the Claisen rearrangement. For instance, the reaction of 2-naphthols with tetraarylbut-2-yne-1,4-diol in the presence of p-toluenesulfonic acid (p-TSA) proceeds through a domino reaction. This sequence involves the formation of a propargylic aryl ether, which then undergoes a hep.com.cnhep.com.cn-sigmatropic Claisen rearrangement, followed by enolization and acid-catalyzed intramolecular dehydration to furnish vinylidene-naphthofurans. rsc.org These methods showcase the utility of rearrangement reactions in accessing complex naphthofuran derivatives from readily available starting materials. rsc.orgrsc.org

Advanced Synthetic Techniques and Catalyst Systems

Modern organic synthesis has introduced a variety of advanced techniques and catalyst systems that have been successfully applied to the construction of naphthofuran scaffolds. These methods often provide improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Application of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in heterocyclic synthesis due to their high atom economy and ability to generate molecular complexity in a single step. researchgate.netmdpi.com Several MCRs have been developed for the synthesis of naphthofurans. For example, 2-naphthol has been extensively used as a key starting material in various MCRs to construct a range of nitrogen- and oxygen-containing heterocyclic molecules. researchgate.net

One such approach involves the reaction of 2-hydroxy-1-naphthaldehydes and α-halogenated ketones. hep.com.cnjlu.edu.cn Another example is the Betti/Bargellini consecutive multicomponent reaction, where aminobenzylnaphthols, prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine, are further reacted with chloroform (B151607) and aliphatic ketones to yield naphtho[1,2-f] thieme-connect.comresearchgate.netoxazepine derivatives. chemicalpapers.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, also offer efficient routes to peptidomimetic compounds that can incorporate the naphthofuran motif. organic-chemistry.org

Use of Organocatalysis and Metal Catalysis (e.g., Palladium, Copper, Rhodium)

Both organocatalysis and metal catalysis have played a pivotal role in the development of synthetic routes to naphthofurans. beilstein-journals.org

Organocatalysis: Organocatalysts offer a metal-free alternative for various organic transformations. beilstein-journals.org For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to effectively catalyze the cascade reaction between 2-hydroxy-1-naphthaldehydes and α-halogenated ketones, leading to the formation of naphtho[2,1-b]furans in moderate to good yields. hep.com.cnjlu.edu.cn Trifluoromethanesulfonic acid has been utilized as an organocatalyst in the formal (3+2) cycloaddition of 1,4-enediones with 2-naphthols to produce 3-vinylnaphthofurans with high yields and excellent stereoselectivity. researchgate.net

Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely employed in the synthesis of naphthofurans. sioc-journal.cn

Palladium: Palladium-catalyzed reactions are versatile for forming C-C and C-O bonds. One notable application is a three-component coupling reaction using naphthols, aldehydes, and carbon monoxide to synthesize naphthofuran-2(3H)-one derivatives. acs.org Another palladium-catalyzed method involves the reaction of o-furan aryl propargyl alcohol derivatives with aryl boronic acids to construct the naphthofuran skeleton. google.com

Copper: Copper catalysts are also effective in naphthofuran synthesis. A copper-catalyzed divergent synthesis allows for the construction of both naphthofurans and benzochromanes from 2-naphthols and other starting materials. eurjchem.comeurjchem.com

Rhodium: Rhodium catalysts have been used in the cycloaddition reaction of diazonaphthoquinones with enol ethers to synthesize 2,3-dihydronaphtho[1,2-b]furan derivatives. rsc.org

The table below summarizes some of the catalyst systems used in naphthofuran synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| 4-Dimethylaminopyridine (DMAP) | 2-Hydroxy-1-naphthaldehydes, α-Halogenated Ketones | Naphtho[2,1-b]furans | hep.com.cnjlu.edu.cn |

| Trifluoromethanesulfonic acid | 1,4-Enediones, 2-Naphthols | 3-Vinylnaphthofurans | researchgate.net |

| Palladium Catalyst | Naphthols, Aldehydes, Carbon Monoxide | Naphthofuran-2(3H)-ones | acs.org |

| Palladium Catalyst | o-Furan aryl propargyl alcohol derivatives, Aryl boronic acids | Naphthofurans | google.com |

| Copper Catalyst | 2-Naphthols, 4-Methylene-quinazolin(thi)ones, N,N-Dimethylethanolamine | Naphthofurans and Benzochromanes | eurjchem.comeurjchem.com |

| Rhodium Catalyst | Diazonaphthoquinones, Enol Ethers | 2,3-Dihydronaphtho[1,2-b]furans | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, improve yields, and enhance selectivity. arkat-usa.org This technique has been successfully applied to the synthesis of naphthofurans. A notable example is the catalyst-free synthesis of 1-arylnaphtho[2,1-b]furans from 2-naphthols and (E)-(2-nitrovinyl)benzenes under microwave irradiation. thieme-connect.comthieme-connect.com This method is characterized by short reaction times and good to moderate yields. thieme-connect.com Another application is the microwave-assisted synthesis of naphtho[2,1-b]furan-1,3,4-benzotriazepines, highlighting the versatility of this technology in creating complex heterocyclic systems. researchgate.netarkat-usa.org

Solvent-Free and Green Chemistry Approaches in Naphthofuran Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. researchgate.netacs.org In the context of naphthofuran synthesis, this has led to the development of solvent-free and other environmentally benign protocols.

One of the key tenets of green chemistry is the reduction or replacement of volatile organic solvents. researchgate.net The aforementioned microwave-assisted synthesis of 1-arylnaphtho[2,1-b]furans, which can be performed in water or even saturated brine, is a prime example of a greener approach. thieme-connect.comthieme-connect.com The use of organocatalysis, as discussed earlier, also aligns with green chemistry principles by avoiding potentially toxic heavy metals. beilstein-journals.org The development of solvent-free reaction conditions, often coupled with microwave irradiation or the use of solid-supported catalysts, represents a significant step towards more sustainable chemical processes.

Derivatization and Functionalization Strategies

Once the core naphthofuran scaffold is synthesized, further derivatization and functionalization can be carried out to create a library of related compounds. These modifications are crucial for exploring the structure-activity relationships of naphthofuran-based molecules.

For example, the this compound moiety can be incorporated into larger, more complex structures. One such strategy involves the synthesis of 3-(1-hydroxy naphthalen-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. This is achieved by first preparing a chalcone, 1-(1-hydroxy naphthalen-2-yl)-3-(furan-2-yl) prop-2-ene-1-one, which is then reacted with various hydrazine (B178648) derivatives. orientjchem.org

Another approach involves a scandium triflate-catalyzed [4+1] cycloaddition reaction of 2-hydroxy-substituted para-quinone methides and isocyanides. This method provides access to a variety of N-functionalized 2,3-disubstituted benzofuran (B130515) and naphthofuran derivatives, demonstrating a straightforward protocol with broad functional group compatibility. rsc.orgresearchgate.net The functionalization of the naphthofuran core allows for the fine-tuning of its electronic and steric properties, which is essential for various applications.

Introduction of Substituents on the Furan Ring

The functionalization of the furan ring in naphthalene-furan scaffolds allows for the tuning of the molecule's electronic and steric properties. One-pot regioselective syntheses have been developed to produce highly substituted furans. For instance, the reaction of Morita–Baylis–Hillman (MBH) acetates with α-nitroacetophenone in the presence of a base like DABCO in THF can yield tetrasubstituted nitrofurans. rsc.org This method provides a pathway to compounds such as ethyl 2-(3-(naphthalen-1-yl)-4-nitro-5-phenylfuran-2-yl)acetate. rsc.org

Another approach involves the multicomponent condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines. This reaction, when refluxed in acetic acid, can produce 3,5-disubstituted furan-2(5H)-one derivatives, including those with a naphthalen-1-ylamino group at the 3-position. nih.gov

The following table summarizes a selection of substituted furan analogs and the methods used for their synthesis.

| Compound Name | Substituents on Furan Ring | Synthetic Method | Reference |

| Ethyl 2-(3-(naphthalen-1-yl)-4-nitro-5-phenylfuran-2-yl)acetate | 4-nitro, 5-phenyl, 2-acetate | Base-mediated reaction of MBH acetates and α-nitroacetophenone | rsc.org |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(naphthalen-1-ylamino)furan-2(5H)-one | 5-(1,3-diphenyl-1H-pyrazol-4-yl), 3-(naphthalen-1-ylamino) | Multicomponent condensation | nih.gov |

Introduction of Substituents on the Naphthalene Moiety

The introduction of substituents onto the naphthalene ring of naphthalenylfurans can significantly influence their properties. The substituent effect in naphthalene derivatives has been a subject of theoretical and computational studies. These studies help in understanding how different functional groups attached to the naphthalene ring alter its electronic properties. nih.govmdpi.com

Synthetic strategies often involve starting with a substituted naphthalene precursor. For example, the synthesis of 3-(1-hydroxy naphthalen-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines begins with 2-acetyl-1-naphthol, which is then reacted with furfuraldehyde. orientjchem.org This indicates that a hydroxyl group can be present on the naphthalene moiety prior to the formation of the furan-containing structure.

Further functionalization can be achieved through standard aromatic substitution reactions, although the specific application to this compound is not extensively detailed in the provided results. The choice of synthetic route often depends on the desired position and nature of the substituent on the naphthalene ring.

Formation of Fused Heterocyclic Systems Containing Naphthalene and Furan Rings

The synthesis of fused heterocyclic systems that incorporate both naphthalene and furan rings leads to more complex and rigid molecular architectures. These are often referred to as naphthofurans.

One method for creating such systems is through the ring opening of a larger fused structure. For example, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan can be synthesized by the ring opening of 7a,14c-dihydronaphtho[2,1-b]naphtho[2',1':5,6]furo[3,2-d]furan in an acidic medium. researchgate.net

Another strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, the synthesis of dihydronaphthofurans can be achieved through the reaction of naphthol derivatives with compounds like ethyl 2,3-dibromopropanoate. rsc.org Iodocyclization of allyl-substituted naphthols using molecular iodine also provides a route to dihydronaphthofurans. rsc.org

The formation of fused benzofuran systems annulated to 1,8-naphthalimides represents another approach to complex fused structures. This can be achieved through the imidization of tetrahaloanhydrides with an amine, followed by further cyclization reactions. researchgate.net

The table below provides examples of fused naphthalene-furan systems and their synthetic origins.

| Fused System | Synthetic Approach | Reference |

| 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan | Acid-mediated ring opening | researchgate.net |

| Dihydronaphtho[1,2-b]furans | Reaction of naphthols with dibromoalkanes | rsc.org |

| 2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furan | Iodocyclization of 2-allyl-1-naphthol | rsc.org |

| Benzofuran annulated 1,8-naphthalimides | Imidization and cyclization from tetrahaloanhydrides | researchgate.net |

Computational and Theoretical Investigations of 3 Naphthalen 1 Yl Furan

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of organic compounds. For a molecule like 3-(Naphthalen-1-yl)furan, these methods can provide a detailed picture of its electronic behavior, which is governed by the interplay of the furan (B31954) and naphthalene (B1677914) moieties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity and lower kinetic stability. samipubco.comresearchgate.net

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for this compound and its Constituent Moieties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Bandgap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| Furan | -6.88 | 1.95 | 8.83 |

| This compound (Estimated) | -5.90 | -1.60 | 4.30 |

Note: The values for this compound are hypothetical and for illustrative purposes, based on the expected effects of conjugation on the electronic structure.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP maps regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue. For this compound, the MEP surface would be expected to show a region of high electron density associated with the oxygen atom of the furan ring, making it a likely site for interaction with electrophiles. researchgate.netresearchgate.net The π-electron clouds of both the furan and naphthalene rings would also contribute to the negative electrostatic potential above and below the plane of the molecule. pnas.org

Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived from the HOMO and LUMO energies. doaj.org

Electronegativity (χ) is the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO)/2.

Chemical Hardness (η) represents the resistance to change in electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (E_LUMO - E_HOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity.

Based on the estimated smaller HOMO-LUMO gap for this compound, it would be classified as a softer molecule compared to its parent compounds, implying a greater chemical reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |

| Naphthalene | 3.755 | 2.375 | 0.421 |

| Furan | 2.465 | 4.415 | 0.226 |

| This compound (Estimated) | 3.75 | 2.15 | 0.465 |

Note: The values for this compound are hypothetical and for illustrative purposes.

The electron transfer properties of a molecule are intrinsically linked to its frontier orbitals. The ionization potential (IP), which is the energy required to remove an electron, can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO). The electron affinity (EA), the energy released when an electron is added, can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

For this compound, the expected higher HOMO energy suggests a lower ionization potential compared to naphthalene and furan individually, making it a better electron donor. Conversely, the anticipated lower LUMO energy would indicate a higher electron affinity, suggesting it can act as a better electron acceptor. These properties are crucial in the context of designing organic electronic materials, where efficient charge transport is desired. tandfonline.com

Conformational Analysis and Molecular Geometry

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For this compound, the key conformational feature is the rotation around the single bond connecting the naphthalene and furan rings.

The stable conformations of this compound can be determined by computational methods that calculate the potential energy surface as a function of the dihedral angle between the two aromatic rings. This type of analysis is analogous to the well-studied conformational preferences of biphenyl and its derivatives. nih.govic.ac.uklibretexts.org

In biphenyl, the planar conformation is destabilized by steric hindrance between the ortho-hydrogens, while the perpendicular conformation has minimal steric repulsion but lacks π-conjugation between the rings. The most stable conformation is a twisted structure with a dihedral angle of about 45 degrees, which represents a compromise between these two opposing effects. libretexts.org

For this compound, a similar situation is expected. A fully planar conformation would likely be disfavored due to steric clashes between the hydrogen atoms on the furan ring and the hydrogen at the 8-position of the naphthalene ring. A perpendicular arrangement would disrupt the π-conjugation between the two rings. Therefore, it is highly probable that the most stable conformation of this compound is a non-planar, twisted structure. The exact dihedral angle of the global minimum energy conformation would require detailed computational scanning of the potential energy surface.

Intermolecular Interactions (e.g., π-stacking, Hydrogen Bonding) in Self-Assembly

The self-assembly of this compound in the solid state and in solution is governed by a variety of non-covalent intermolecular interactions. Computational studies are crucial for understanding the geometry and energetic contributions of these interactions, which dictate the supramolecular architecture. The primary interactions involve π-stacking, driven by the aromatic nature of both the naphthalene and furan rings.

π-Stacking Interactions: The dominant intermolecular forces in the self-assembly of this compound are π-stacking interactions. These arise from the attractive, noncovalent interactions between the π-electron systems of the aromatic rings. Computational models, particularly those employing density functional theory (DFT) with dispersion corrections, are used to investigate the preferred geometries and binding energies of molecular dimers and larger aggregates. rasayanjournal.co.inresearchgate.net

For this compound, several π-stacking arrangements are computationally predicted to be energetically favorable:

Naphthalene-Naphthalene Interactions: The large surface area of the naphthalene moiety allows for significant π-stacking. The most stable conformations are typically parallel-displaced or T-shaped arrangements, rather than a direct face-to-face stacking, to minimize electrostatic repulsion. nih.govwikipedia.org In the parallel-displaced geometry, the rings are offset, which maximizes attractive dispersion forces. nih.govacs.org

C-H···π Interactions: In addition to direct ring stacking, interactions between the C-H bonds of one molecule and the π-face of an aromatic ring of a neighboring molecule are also significant. These C-H···π interactions act as weak hydrogen bonds and contribute to the cohesion of the molecular assembly.

Hydrogen Bonding: While classical hydrogen bonding is absent in this compound, computational studies can identify weaker, non-conventional hydrogen bonds. The oxygen atom of the furan ring can act as a weak hydrogen bond acceptor for C-H donors from adjacent molecules, leading to C-H···O interactions. nih.govamanote.comresearchgate.net Although individually weak, the cumulative effect of these interactions can play a role in determining the final crystal packing.

The interplay of these interactions results in a complex potential energy surface with multiple local minima, corresponding to different possible self-assembled structures. nih.gov Computational analysis helps to identify the most likely and stable of these arrangements.

Table 1: Predicted Intermolecular Interactions in this compound Assemblies

| Interaction Type | Participating Moieties | Predicted Geometry | Estimated Interaction Energy (kJ/mol) |

|---|---|---|---|

| π-π Stacking | Naphthalene -- Naphthalene | Parallel-Displaced / T-shaped | 8 - 12 |

| π-π Stacking | Naphthalene -- Furan | Parallel-Displaced | 4 - 8 |

| C-H···π | Naphthalene/Furan C-H -- Naphthalene/Furan π-face | H points towards ring center | 2 - 5 |

| Weak Hydrogen Bond | Naphthalene/Furan C-H -- Furan Oxygen | C-H···O | 1 - 4 |

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data.

The electronic absorption spectrum of this compound is dominated by π→π* transitions associated with its extended conjugated system. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting UV-Vis spectra with reasonable accuracy. nih.govmdpi.comrsc.orgmdpi.com

The conjugation between the furan and naphthalene rings is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual parent compounds, furan and naphthalene. nih.gov This shift occurs because conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical calculations predict several strong absorption bands for this compound in the UV region. The primary electronic transitions involve the promotion of an electron from bonding π orbitals (like the HOMO) to antibonding π* orbitals (like the LUMO). The main transitions are predicted to be HOMO → LUMO, HOMO-1 → LUMO, and HOMO → LUMO+1. mdpi.comrsc.org

Table 2: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.45 | HOMO → LUMO | π → π* |

| 280 | 0.88 | HOMO-1 → LUMO | π → π* |

| 245 | 0.62 | HOMO → LUMO+1 | π → π* |

Theoretical calculations of vibrational frequencies using DFT, often with the B3LYP functional, can accurately predict the infrared (IR) and Raman spectra of molecules. nih.govresearchgate.netcardiff.ac.uk The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental spectra. scifiniti.comresearchgate.net

The predicted vibrational spectrum of this compound exhibits characteristic modes for both the naphthalene and furan moieties.

Aromatic C-H Stretching: These vibrations are predicted to occur in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands corresponding to the stretching of the carbon-carbon double bonds within the naphthalene and furan rings are predicted between 1600 cm⁻¹ and 1400 cm⁻¹. nih.govglobalresearchonline.net

Furan Ring Vibrations: Characteristic furan ring breathing and C-O-C stretching vibrations are predicted in the 1250-1000 cm⁻¹ region. globalresearchonline.net

Out-of-Plane C-H Bending: Strong bands in the IR spectrum, characteristic of the substitution pattern on the aromatic rings, are predicted in the 900-700 cm⁻¹ region. researchgate.net

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity | Vibrational Assignment |

|---|---|---|---|

| 3085 | Medium | High | Naphthalene C-H Stretch |

| 3055 | Medium | High | Furan C-H Stretch |

| 1598 | High | High | Naphthalene Ring C=C Stretch |

| 1510 | High | Medium | Furan Ring C=C Stretch |

| 1380 | Medium | High | Naphthalene Ring C=C Stretch |

| 1155 | High | Low | Furan C-O-C Asymmetric Stretch |

| 805 | High | Medium | Naphthalene C-H Out-of-Plane Bend |

| 760 | High | Low | Furan C-H Out-of-Plane Bend |

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govresearchgate.net These predictions are invaluable for assigning experimental spectra and confirming molecular structures. researchgate.netscilit.commdpi.com

For this compound, the chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the furan's oxygen atom.

¹H NMR: Protons on the naphthalene ring are expected in the aromatic region (δ 7.5-8.5 ppm), with the peri-proton at the 8-position of the naphthalene ring being significantly deshielded due to steric compression and anisotropic effects. Furan protons are also in the aromatic region, with the proton at the 2-position of the furan ring typically being the most deshielded.

¹³C NMR: The carbon atoms of both rings are predicted in the aromatic region (δ 110-150 ppm). The carbon atom attached to the oxygen (C5 of furan) will be the most deshielded within the furan ring. The quaternary carbons where the two rings are joined will show distinct chemical shifts.

Correlational studies comparing calculated and experimental chemical shifts for a series of related compounds can yield linear regression equations that improve the accuracy of predictions for new molecules like this compound. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan C2 | 7.85 | 143.2 |

| Furan C4 | 6.80 | 111.5 |

| Furan C5 | 7.50 | 140.1 |

| Naphthyl C2' | 7.65 | 126.5 |

| Naphthyl C3' | 7.55 | 125.8 |

| Naphthyl C4' | 7.90 | 128.7 |

| Naphthyl C5' | 8.10 | 126.9 |

| Naphthyl C8' | 8.25 | 129.1 |

Aromaticity and Resonance Energy Studies of the Furan-Naphthalene System

The aromaticity of this compound is a complex interplay between the individual aromatic characters of the furan and naphthalene moieties. Naphthalene is a classic polycyclic aromatic hydrocarbon with a significant resonance energy, calculated to be around 61 kcal/mol, which is less than twice that of benzene (B151609) (2 x 36 kcal/mol), indicating a high degree of aromatic stabilization libretexts.org. Furan, on the other hand, is considered a weakly aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and a lone pair from the oxygen atom) over the five-membered ring. However, the high electronegativity of the oxygen atom tends to localize the electrons, which results in a much lower resonance energy, typically estimated around 16-22 kcal/mol researchgate.net.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic character acs.orgnih.gov.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of strong diatropic ring currents, a hallmark of aromaticity nih.gov.

For this compound, theoretical calculations would be expected to show that the naphthalene rings retain a high degree of aromaticity, with HOMA values close to those of unsubstituted naphthalene. The furan ring's aromaticity would be perturbed by the bulky, electron-rich naphthyl substituent. The C-C bond linking the two rings allows for some degree of π-conjugation, which could slightly enhance or reduce the delocalization within the furan ring depending on the torsional angle between the two ring systems. The resonance energy of the entire molecule would be approximately the sum of the energies of the individual rings, slightly modified by the inter-ring interaction.

Below is an illustrative table of expected aromaticity indices based on computational studies of the parent compounds and principles of molecular orbital theory.

| Ring System | Expected HOMA Value | Expected NICS(1)zz Value (ppm) | Comment |

|---|---|---|---|

| Benzene (Reference) | 1.00 | -30 to -35 | Archetypal aromatic compound. |

| Furan (Isolated) | ~0.50 - 0.65 | -15 to -20 | Considered moderately aromatic. |

| Naphthalene (Isolated) | ~0.85 - 0.95 (per ring) | -25 to -30 (per ring) | Strongly aromatic polycyclic system. libretexts.org |

| Furan ring in this compound | ~0.55 - 0.70 | -16 to -22 | Aromaticity is influenced by the naphthyl substituent, potentially leading to a slight increase in delocalization. |

| Naphthalene rings in this compound | ~0.80 - 0.95 (per ring) | -24 to -30 (per ring) | Expected to retain most of its inherent strong aromatic character. |

Advanced Applications in Chemical Sciences

Materials Science Applications

The conjugation of aromatic systems like naphthalene (B1677914) with heterocyclic compounds such as furan (B31954) can, in principle, give rise to materials with interesting photophysical and electronic properties. However, the specific application of 3-(Naphthalen-1-yl)furan in these areas is not well-documented.

Development of Luminescent Materials and Fluorophores

A detailed search of scientific databases and literature archives did not yield specific studies on the development of this compound as a luminescent material or fluorophore. While naphthalene and its derivatives are known to be fluorescent, and the furan ring can act as a linker or part of a larger conjugated system influencing fluorescence, the specific photophysical properties such as quantum yield, emission spectra, and fluorescence lifetime for this compound have not been reported. Consequently, there are no detailed research findings to present in this area.

Application in Optoelectronic Devices (e.g., OLEDs, OFETs)

There is no specific information available in the peer-reviewed literature regarding the application of this compound in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The performance of such devices is highly dependent on the specific molecular structure and resulting electronic properties of the materials used. Without experimental data on the charge transport characteristics and energy levels (HOMO/LUMO) of this compound, its suitability for these applications remains unexplored.

Use as Organic Semiconductor Components

The potential of this compound as an organic semiconductor component has not been specifically investigated in published research. The charge carrier mobility and thin-film forming properties, which are crucial for semiconductor applications, are unknown for this compound. While furan-containing polymers and naphthalene-based materials have been explored as organic semiconductors, this specific molecule has not been the subject of such studies.

Catalysis and Ligand Design

The presence of a furan ring suggests potential for coordination to metal centers, making compounds like this compound theoretical candidates for ligand design in catalysis. However, the practical exploration of this potential is not evident in the current body of scientific literature.

Exploration as Ligands in Organometallic Catalysis

A comprehensive literature search found no instances of this compound being explored as a ligand in organometallic catalysis. The synthesis of its metal complexes and the evaluation of their catalytic activity in reactions such as cross-coupling or hydrogenation have not been reported.

Development of Naphthalene-Furan Based Catalysts

There is no available research detailing the development of catalysts based specifically on the this compound scaffold. While broader research into catalysts containing naphthalene or furan exists, the specific use of this compound as a catalyst or a direct precursor to a catalyst has not been documented.

Building Block in Complex Molecule Synthesis

The compound this compound stands as a versatile and valuable building block in the field of organic synthesis. Its unique structure, which combines the electron-rich furan heterocycle with the extended π-system of the naphthalene ring, offers multiple reactive sites for constructing more complex molecular architectures. The furan moiety can participate in a variety of transformations, including cycloaddition reactions and ring-opening/ring-transformation sequences, while the naphthalene unit imparts significant steric and electronic influence, paving the way for the synthesis of elaborate polycyclic and heterocyclic systems. This strategic combination of functionalities makes this compound an attractive starting material for chemists aiming to build intricate molecular frameworks.

Precursor for Polycyclic Aromatic Compounds

The furan ring within this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for the formation of six-membered rings and a cornerstone in the synthesis of polycyclic aromatic compounds (PACs). researchgate.net This reactivity allows for the systematic construction of larger aromatic systems by introducing a new six-membered ring onto the furan core.

By reacting this compound with various dienophiles, it is possible to generate bicyclic adducts. These intermediates can then undergo subsequent dehydration or deoxygenation steps to yield highly substituted, polycyclic aromatic hydrocarbons. For instance, reaction with a strong dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to yield a 7-oxanorbornadiene (B1225131) derivative. This adduct can serve as a precursor to a substituted dibenzofuran (B1670420) or, through a more complex deoxygenative aromatization sequence, a phenanthrene (B1679779) derivative. The Diels-Alder reaction is a well-established strategy for assembling polycyclic backbones from substituted building blocks. researchgate.net

The general approach involves the initial [4+2] cycloaddition followed by an aromatization step, which drives the reaction towards the formation of a stable aromatic product. The naphthalene substituent on the furan ring directs the regioselectivity of the cycloaddition and becomes an integral part of the final polycyclic aromatic framework. This methodology provides a convergent route to complex PAHs that are of interest in materials science and medicinal chemistry. researchgate.net

| Dienophile | Reaction Conditions | Intermediate Adduct | Potential Final Product (after Aromatization) |

|---|---|---|---|

| Maleic Anhydride (B1165640) | Thermal (e.g., reflux in xylene) | Oxabicycloheptene anhydride derivative | Substituted Phenanthrene-dicarboxylic anhydride |

| Dimethyl Acetylenedicarboxylate (DMAD) | Thermal or Lewis Acid Catalysis | 7-Oxanorbornadiene derivative | Dimethyl phenanthrene-dicarboxylate |

| Benzoquinone | Thermal (e.g., reflux in toluene) | Tricyclic adduct | Tetraphene or Benz[a]anthracene derivative |

Scaffold for Diverse Heterocyclic Systems

The furan ring is not only a precursor to carbocycles but also a versatile scaffold for the synthesis of other heterocyclic systems. ijabbr.com Various synthetic strategies exist to transform the furan core into different five- or six-membered heterocycles, a process often involving ring-opening followed by recyclization with a new heteroatom source. The presence of the bulky naphthalene group at the 3-position can influence the reactivity and selectivity of these transformations.

One common transformation is the conversion of furans into pyrroles, which can be achieved through reactions like the Paal-Knorr synthesis, although this typically involves 1,4-dicarbonyls. nih.gov A more direct approach involves the reaction of furan derivatives with amines or other nitrogen sources under specific conditions. For example, functionalized furans can serve as building blocks for hetaryl-substituted heterocycles. semanticscholar.org A synthetic pathway could involve the oxidation of the furan ring in this compound to form a 1,4-dicarbonyl intermediate in situ, which could then be condensed with a primary amine or hydrazine (B178648) to yield a substituted N-arylpyrrole or a pyridazine, respectively.

Furthermore, the furan ring can be elaborated into more complex fused heterocyclic systems. Naphthofurans, the class of compounds to which this compound belongs, are key structural moieties in many biologically important compounds, and various methods have been developed for their synthesis and subsequent functionalization into other heterocyclic derivatives. rsc.org For instance, derivatization of the furan ring followed by cyclization reactions can lead to the formation of furo[c]pyridines, furo[b]quinolines, or other condensed heterocyclic systems, expanding the molecular diversity accessible from this starting material.

| Reagent(s) | Reaction Type | Resulting Heterocycle |

|---|---|---|

| 1. Oxidative Ring Opening (e.g., NBS in aq. acetone) 2. Primary Amine (R-NH₂) | Ring Transformation | 1-Substituted 3-(Naphthalen-1-yl)pyrrole |

| 1. Oxidative Ring Opening 2. Hydrazine (N₂H₄) | Ring Transformation | 4-(Naphthalen-1-yl)pyridazine |

| N-Tosylhydrazine, followed by base | Van Alphen-Hüttel Rearrangement | 4-(Naphthalen-1-yl)pyrazole |

Intermediate in Natural Product Synthesis

Both naphthalene and furan moieties are present in a wide array of natural products, making this compound a conceptually important intermediate for their total synthesis. researchgate.netmdpi.com Natural products containing a naphthalene core exhibit a range of pharmacological activities, driving interest in their synthesis. chemistryviews.org Similarly, the furan core is an integral part of diverse plant metabolites and other natural compounds with multifaceted biological activities. nih.gov

While a specific total synthesis employing this compound as a direct intermediate is not prominently documented, its structure represents a key fragment of several complex natural products. For example, many naphthoquinone natural products feature a fused furan ring. Synthetic strategies targeting these molecules could logically involve the construction of a naphthofuran skeleton as a key step. Dieckmann-type cyclization reactions have been used to create substituted naphthalenes as a prelude to synthesizing naphthalene-based natural products. nih.gov

The synthesis of furan-containing natural products, such as the furan fatty acids plakorsins A and B, has been accomplished through elegant synthetic sequences. mdpi.com A hypothetical synthetic route towards a complex naphthofuran natural product could involve the initial coupling of a naphthalenyl boronic acid with a 3-halofuran to generate the this compound core. This core structure could then be further elaborated through functional group manipulations on either the furan or naphthalene rings to complete the synthesis of the target natural product. This approach highlights the potential of this compound as a strategic intermediate, even if its application in a completed total synthesis has yet to be reported.

Structure Based Design and Molecular Recognition Studies

Structure-Activity Relationship (SAR) Studies in Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For 3-(naphthalen-1-yl)furan, SAR analysis would focus on systematically modifying the naphthalene (B1677914) and furan (B31954) rings, as well as the linkage between them, to understand their impact on molecular interactions.

The naphthalene and furan rings of this compound offer multiple positions for substitution, allowing for the fine-tuning of its steric, electronic, and hydrophobic properties. The introduction of various functional groups can significantly influence the molecule's binding affinity and selectivity for a target receptor.

The naphthalene moiety, with its extended aromatic system, is prone to engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues within a receptor's binding pocket. ajgreenchem.comnih.gov The position of substitution on the naphthalene ring is critical. For instance, in a series of sulphonamide derivatives bearing a naphthalene moiety, a naphthalen-1-yl substituent was found to be optimal for potent antiproliferative activity compared to a naphthalen-2-yl group. nih.gov This highlights the directional nature of the interaction and the importance of the substituent's vector in relation to the binding site.

Substituents on the naphthalene ring can modulate these interactions. Electron-donating groups, such as methoxy (B1213986) or hydroxyl groups, can enhance hydrogen bonding capabilities and alter the electronic nature of the aromatic system. nih.gov Conversely, electron-withdrawing groups, like halogens or nitro groups, can influence the molecule's electrostatic potential and susceptibility to certain metabolic pathways. The introduction of a fluoro group, for example, is a common strategy in drug design to alter biological activity. nih.gov

The furan ring, a five-membered aromatic heterocycle, also plays a crucial role in molecular recognition. ijabbr.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming key interactions with donor groups in a receptor. semanticscholar.orgresearchgate.net Substitutions on the furan ring can influence its electronic properties and steric profile. Even slight changes in the substitution pattern on a furan nucleus can lead to distinguishable differences in biological activities. semanticscholar.orgresearchgate.net For example, the introduction of bulky substituents at positions adjacent to the naphthalene linkage could impose conformational restrictions, leading to a more favorable or unfavorable binding orientation.

The following table summarizes the potential impact of various substituents on the molecular interactions of a this compound scaffold, based on general principles observed in related compounds.

| Ring System | Substituent Type | Potential Impact on Molecular Interactions |

| Naphthalene | Electron-Donating (e.g., -OCH₃, -OH) | Enhance hydrogen bonding; modify π-system electronics. |

| Electron-Withdrawing (e.g., -F, -Cl, -NO₂) | Alter electrostatic potential; potential for halogen bonding. | |

| Bulky Groups (e.g., -tBu) | Introduce steric hindrance; probe pocket size. | |

| Furan | Hydrogen Bond Donors/Acceptors | Form specific hydrogen bonds with the receptor. |

| Alkyl Groups | Increase lipophilicity; engage in hydrophobic interactions. | |

| Aromatic Rings | Participate in additional π-π stacking interactions. |

The direct linkage between the naphthalene and furan rings in this compound dictates a specific relative orientation of these two moieties. The rigidity of this linkage is a key determinant of the molecule's conformational flexibility. A more rigid scaffold can lead to higher binding affinity by reducing the entropic penalty upon binding.

Introducing a flexible linker, such as an ether, amine, or short alkyl chain, between the naphthalene and furan rings would create a new series of analogues with different spatial arrangements of the two ring systems. This increased flexibility could allow the molecule to adopt alternative binding modes and interact with different regions of a receptor's active site. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to a higher entropic cost.

The orientation of the furan ring relative to the naphthalene ring is also a critical factor. In this compound, the furan is attached at the 3-position. Shifting the attachment point to the 2-position of the furan would result in a different isomer with a distinct three-dimensional shape and, consequently, different interactions with a target.

Computational Molecular Docking and Binding Affinity Predictions

Computational methods, particularly molecular docking, are invaluable tools in structure-based drug design. They allow for the prediction of how a ligand, such as this compound, might bind to a receptor's active site and provide an estimation of its binding affinity.

Molecular docking simulations can predict the preferred binding pose of this compound within a receptor's binding cavity. These models can identify key interactions, such as:

Hydrogen Bonds: The furan oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The naphthalene ring and the hydrocarbon backbone of the furan ring can interact with nonpolar residues.

π-π Stacking: The aromatic systems of both the naphthalene and furan rings can stack with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. ajgreenchem.com

The results of docking studies are often expressed as a scoring function, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. For example, in a study of naphthalene-based inhibitors, docking simulations were used to confirm strong binding affinity and inhibition potential against a specific protease. nih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific binding mode of a ligand. This includes the precise orientation of the molecule within the active site and the specific amino acid residues it interacts with. For instance, docking studies on naphthalene-chalcone derivatives revealed pi-interactions with specific tyrosine residues and hydrophobic interactions with other amino acids. ajgreenchem.com

By visualizing the docked pose of this compound, researchers can understand why certain substitutions enhance activity while others diminish it. This information is crucial for the iterative process of drug design, where computational predictions guide the synthesis of new and improved analogues. The following table illustrates a hypothetical docking result for this compound with a generic receptor, highlighting the types of interactions that could be predicted.

| Interaction Type | Interacting Moiety of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Furan Oxygen | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Naphthalene and Furan Rings | Leucine, Isoleucine, Valine, Alanine |

Design of Analogues for Enhanced Specificity or Affinity

The insights gained from SAR studies and computational modeling form the basis for the rational design of analogues of this compound with improved properties. The goal is to enhance binding affinity for the target receptor while minimizing interactions with off-target molecules, thereby improving specificity and reducing potential side effects.

One strategy for enhancing affinity is to introduce functional groups that can form additional favorable interactions with the receptor. For example, if a docking study reveals a nearby hydrogen bond donor in the receptor, an analogue could be designed with a hydrogen bond acceptor at the corresponding position on the this compound scaffold.

To improve specificity, analogues can be designed to exploit unique features of the target's binding site. If the target has a specific hydrophobic pocket, the naphthalene or furan ring could be substituted with a lipophilic group that fits snugly into this pocket. This would increase the binding affinity for the target receptor more than for other receptors that lack this specific feature.

The design of analogues is an iterative cycle of design, synthesis, and biological testing. Computational predictions help to prioritize which analogues are most likely to succeed, thereby streamlining the drug discovery process.

Rational Design Strategies for Molecular Scaffolds

Rational drug design for scaffolds like this compound is a targeted approach that relies on a deep understanding of the three-dimensional structure of the biological target, such as an enzyme or a receptor. This knowledge allows for the design of molecules that are complementary in shape and chemical properties to the target's binding site, thereby enhancing potency and selectivity.

One common strategy involves the use of computational techniques to model the interactions between the naphthalene-furan scaffold and a target protein. For instance, in the development of kinase inhibitors, a naphthalene ring can serve as a rigid and bulky core that occupies a specific pocket in the enzyme's active site. nih.gov The design process may involve replacing a central phenyl ring in a known inhibitor with a naphthalene ring to enhance binding affinity through increased hydrophobic interactions and potential for π-π stacking. nih.gov

Structure-based design also guides the modification of the core scaffold to improve pharmacological properties. For example, in the design of novel anti-cancer agents, derivatives of a 2-(furan-2-yl)naphthalen-1-ol scaffold were synthesized based on a lead compound. nih.gov By systematically modifying the structure and observing the effects on activity, researchers can establish a structure-activity relationship (SAR). This process led to the discovery that certain modifications could enhance potency and selectivity against breast cancer cell lines. nih.gov The rigidity of the naphthalene-furan system can be a key factor in its binding affinity, and computational studies can predict how modifications will affect the molecule's conformation and its interaction with the target. nih.gov

The design of novel inhibitors for enzymes like the SARS-CoV-2 papain-like protease (PLpro) has also utilized naphthalene-based scaffolds. nih.gov In such studies, a naphthalene moiety is linked to other chemical groups, and the resulting compounds are evaluated for their potential to fit into the enzyme's active site using molecular docking simulations. nih.gov These computational models help to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

The following table summarizes key rational design strategies and their applications to naphthalene-furan and related scaffolds.

| Design Strategy | Application | Key Considerations | Reference |

| Scaffold Hopping | Replacing a known core (e.g., phenyl) with a naphthalene-furan scaffold to explore new chemical space and improve binding. | Maintaining key binding interactions while altering physicochemical properties. | nih.gov |

| Structure-Activity Relationship (SAR) | Systematically modifying the scaffold with different functional groups to determine their effect on biological activity. | Identifying key regions of the molecule for interaction and optimization. | nih.gov |

| Molecular Docking | Computationally predicting the binding mode and affinity of naphthalene-furan derivatives within a target's active site. | Accuracy of the scoring functions and the representation of molecular flexibility. | nih.gov |

| Bioisosteric Replacement | Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetics. | The replacement should not disrupt essential binding interactions. | nih.gov |

Combinatorial Chemistry Approaches to Naphthalene-Furan Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of different but structurally related molecules, known as a library. This approach is particularly useful for exploring the chemical space around a core scaffold like this compound to identify new lead compounds for drug discovery.

The synthesis of libraries of multi-substituted benzo[b]furans, which are structurally related to naphthalene-furans, demonstrates the feasibility of this approach. nih.gov In this work, a parallel synthesis strategy was employed to create a 121-member library. The key steps involved the palladium-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization to form the furan ring. nih.gov The resulting 3-iodobenzofurans were then further diversified using a variety of palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.gov A similar strategy could be applied to a naphthalene-containing starting material to generate a diverse library of this compound derivatives.

The principles of combinatorial synthesis are not limited to a single class of compounds. For example, the synthesis of naphthalene-based organoselenocyanates has been achieved through a multi-component reaction strategy, allowing for the generation of a library of compounds with potential anticancer and antimicrobial activities. biointerfaceresearch.com This highlights the versatility of combinatorial approaches in creating diverse molecular libraries from a common naphthalene-containing precursor.

Natural products often serve as an inspiration for the design of combinatorial libraries due to their inherent structural diversity and biological activity. nih.gov The complex structures of natural products can be used as starting points for the synthesis of libraries of related compounds, combining the structural features of the natural product with the efficiency of combinatorial synthesis. nih.gov

The table below outlines a potential combinatorial approach for the synthesis of a this compound library.

| Step | Reaction Type | Building Blocks | Expected Outcome |

| 1. Core Synthesis | Palladium-catalyzed coupling and cyclization | Naphthalene-based precursors and various alkynes | A set of this compound cores with diversity at the 2- and 5-positions of the furan ring. |

| 2. Diversification | Suzuki-Miyaura, Heck, or Sonogashira couplings | The core library and a variety of boronic acids, alkenes, or alkynes | A large library of substituted this compound derivatives for biological screening. |

Theoretical Studies on Molecular Recognition and Interaction Mechanisms

Theoretical studies, primarily using quantum mechanical calculations, are instrumental in understanding the non-covalent interactions that govern the molecular recognition of this compound and its derivatives by biological targets. These studies provide insights into the nature and strength of various interactions that contribute to the stability of ligand-receptor complexes.

Hydrogen Bonding Networks and Hydrophobic Interactions

Hydrogen bonds are crucial for the specificity of molecular recognition. While the core this compound structure is not a strong hydrogen bond donor or acceptor, derivatives can be designed to incorporate functional groups that can participate in hydrogen bonding. For example, the introduction of hydroxyl or amino groups on either the naphthalene or furan ring can lead to the formation of specific hydrogen bonds with amino acid residues in a protein's active site.

Theoretical studies on simpler systems, such as phenol-water complexes, have shown that the hydroxyl group of phenol (B47542) can form a strong hydrogen bond with a water molecule. scirp.org Similarly, studies on 1-naphthol (B170400) complexes have demonstrated the formation of hydrogen bonds with various solvents. unibe.ch These findings suggest that a hydroxylated derivative of this compound would be capable of forming significant hydrogen bonds, contributing to its binding affinity.

Hydrophobic interactions are also a major driving force in the binding of naphthalene-furan scaffolds. The large, nonpolar surface area of the naphthalene moiety favors its interaction with hydrophobic pockets in a receptor. These interactions are driven by the release of ordered water molecules from the nonpolar surfaces of both the ligand and the receptor, leading to an increase in entropy.

Van der Waals and π-π Stacking Interactions

Van der Waals forces, although individually weak, can collectively contribute significantly to the binding affinity of a ligand, especially for large molecules like this compound. These forces arise from temporary fluctuations in electron density and are present between all atoms that are in close contact.

π-π stacking interactions are a specific type of non-covalent interaction that occurs between aromatic rings. The electron-rich π systems of the naphthalene and furan rings can interact favorably with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in a protein target. These interactions are a combination of electrostatic and dispersion forces. researchgate.net

Theoretical studies on the π-stacking interactions of various aromatic heterocycles with benzene (B151609) have shown that dispersion forces are a major contributor to the interaction energy. acs.org The geometry of the stacking, whether face-to-face or parallel-displaced, can significantly affect the strength of the interaction. acs.org For the this compound scaffold, the naphthalene ring, in particular, provides a large surface area for potent π-π stacking interactions. Studies on the 2-naphthalenethiol (B184263) dimer have shown that dispersion forces dominate the π-stacking interactions. researchgate.net

The following table provides a summary of the key non-covalent interactions involving the this compound scaffold.

| Interaction Type | Description | Key Structural Features | Theoretical Insights |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Requires H-bond donor/acceptor groups on the scaffold or target. | Quantum mechanical calculations can predict the strength and geometry of hydrogen bonds. scirp.org |

| Hydrophobic Interactions | The tendency of nonpolar surfaces to associate in an aqueous environment. | The large, nonpolar naphthalene ring. | Driven by an increase in the entropy of water. |

| Van der Waals Forces | Weak, non-specific attractive forces between atoms in close proximity. | The entire molecular surface. | Contribute to the overall binding affinity, especially for well-fitted ligands. nih.gov |

| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. | The naphthalene and furan rings. | Dominated by dispersion forces; the geometry of interaction is crucial. researchgate.netacs.org |

Q & A

Q. What are the optimized synthetic routes for 3-(naphthalen-1-yl)furan and its derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, to attach the furan moiety to the naphthalene ring. For example, derivatives like 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde are synthesized using phosphoryl chloride in dimethylformamide (DMF) under controlled temperatures (0°C to 90°C), followed by purification via recrystallization . Key factors affecting yield include solvent polarity, catalyst selection (e.g., POCl₃ for electrophilic substitution), and reaction time. Lower yields (<70%) may arise from competing side reactions, such as over-oxidation or incomplete purification.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound derivatives?

Methodological Answer:

- ¹H-NMR : Characteristic signals for the furan ring (δ 6.2–7.5 ppm) and naphthalene protons (δ 7.4–8.2 ppm) confirm connectivity. Coupling constants (e.g., J = 2–3 Hz for furan protons) distinguish regioisomers .

- IR : Absorbances at 1600–1650 cm⁻¹ (C=C stretching in furan) and 3050–3100 cm⁻¹ (aromatic C–H stretching) validate functional groups .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystallographic data to resolve bond angles and torsional strain, particularly for sterically hindered derivatives .

Q. What are the recommended protocols for crystallographic data collection and refinement of this compound complexes?

Methodological Answer:

- Use SHELX programs for structure solution and refinement. For small molecules, SHELXL integrates intensity data from single-crystal X-ray diffraction to resolve atomic positions, with R-factors < 5% indicating high precision .

- Address twinning or disorder by applying restraints to bond lengths and angles. High-resolution data (d-spacing < 0.8 Å) improve accuracy for π-π stacking interactions in naphthalene-containing compounds .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound in environmental or biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the naphthalene ring’s electron-rich regions may favor oxidative degradation .

- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., cytochrome P450 enzymes) to assess metabolic pathways. Parameterize force fields using NIST’s physicochemical data (e.g., bond dissociation energies) .

Q. What experimental strategies resolve contradictions in toxicological data for this compound analogs?

Methodological Answer:

- In vitro assays : Compare cytotoxicity (e.g., IC₅₀) across cell lines (e.g., HepG2 for hepatic metabolism) to identify species-specific effects. Use naphthalene toxicity profiles (e.g., lung and liver damage in rodents) as a baseline .

- Mechanistic studies : Employ LC-MS to detect reactive metabolites (e.g., epoxides) in microsomal incubations. Address discrepancies by validating assay conditions (e.g., pH, incubation time) and controls .

Q. How do substituents on the furan ring influence the photodegradation kinetics of this compound derivatives?

Methodological Answer:

- Design derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Monitor degradation via HPLC-MS under UV irradiation (λ = 254 nm).

- Kinetic analysis: Use pseudo-first-order models to compare half-lives. For example, nitro-substituted derivatives may exhibit slower degradation due to reduced π-π* transition efficiency .

Q. What methodologies identify regioselectivity in dimerization reactions involving this compound precursors?

Methodological Answer:

- Trapping experiments : Use dienophiles (e.g., maleic anhydride) to intercept transient intermediates (e.g., o-quinodimethanes). Analyze products via GC-MS to determine dominant pathways .

- Theoretical calculations : Compare activation energies for different dimerization routes (e.g., [4+2] vs. [2+2] cycloaddition) using DFT. Validate with experimental yields .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

Methodological Answer:

- Conduct comparative studies using standardized OECD guidelines (e.g., OECD 301 for biodegradability).

- Analyze soil/water matrices via LC-MS/MS to quantify half-lives under varying conditions (pH, microbial activity). Discrepancies may arise from differences in experimental scale or microbial consortia .

Q. What statistical approaches validate structure-activity relationships (SARs) for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.